Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside

説明

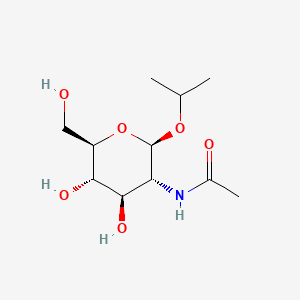

Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a chemical compound with the molecular formula C11H21NO6 and a molecular weight of 263.29 g/mol . It is a derivative of glucosamine, where the hydroxyl group at the second position is replaced by an acetamido group, and the anomeric hydroxyl group is substituted with an isopropyl group. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.

作用機序

Mode of Action

It’s possible that the compound interacts with its targets through a substrate-assisted catalytic mechanism, forming an oxazoline intermediate .

Biochemical Pathways

It’s known to play a crucial role in the synthesis of glycosides, glycoproteins, and antibiotics .

Result of Action

It’s known to be significant in the biomedical industry, particularly in the treatment of diverse ailments, encompassing bacterial and viral infections, cancer, and inflammation .

Action Environment

It’s known that the compound should be stored at 2-8°c, in sealed storage, away from moisture .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with isopropyl alcohol. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of glycosyl donors and acceptors in the presence of a catalyst like zinc iodide (ZnI2) to achieve high yields and selectivity . The process is optimized to ensure the purity and consistency of the final product.

化学反応の分析

Types of Reactions

Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-acetylglucosamine derivatives.

Reduction: Reduction reactions can convert the acetamido group to an amine group.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions include various N-acetylglucosamine derivatives, amine derivatives, and substituted glucopyranosides .

科学的研究の応用

Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

Biology: The compound is employed in studies related to glycosylation processes and the role of carbohydrates in biological systems.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and cartilage-protective agents.

Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules

類似化合物との比較

Similar Compounds

2-Acetamido-2-deoxy-b-D-glucopyranose: A closely related compound with similar structural features but without the isopropyl group.

N-Acetyl-D-glucosamine: Another derivative of glucosamine with widespread use in biochemical research.

Benzyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Similar in structure but with a benzyl group instead of an isopropyl group.

Uniqueness

Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its isopropyl substitution, which can enhance its stability and bioavailability compared to other glucosamine derivatives. This makes it particularly useful in the development of pharmaceuticals and biochemical research .

生物活性

Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside (also known as GlcNAc derivative) is a synthetic carbohydrate derivative that has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside is characterized by the following structural features:

- Molecular Formula : C₁₁H₂₃N₁O₇

- Molecular Weight : Approximately 261.31 g/mol

- Appearance : White to light yellow crystalline solid

- Melting Point : 150-167 °C

The compound features an isopropyl group and an acetamido group attached to a deoxy-glucopyranoside backbone, which enhances its solubility and biological activity compared to other similar compounds .

Synthesis

The synthesis of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside typically involves several steps:

- Protection of Hydroxyl Groups : The hydroxyl groups of 2-acetamido-2-deoxy-D-glucose are protected using acetyl groups.

- Formation of Glycosidic Bond : The protected sugar reacts with isopropyl alcohol in the presence of an acid catalyst.

- Deprotection : The final step involves the removal of protecting groups to yield the desired compound .

Biological Activity

Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside exhibits various biological activities, including:

- Inhibition of Glycosaminoglycan Synthesis : In studies using primary hepatocytes, it was found that this compound can inhibit the incorporation of D-[3H]glucosamine into glycosaminoglycans (GAGs), suggesting a competitive inhibition mechanism affecting metabolic pathways .

- Interaction with Enzymes : The compound interacts with enzymes involved in carbohydrate metabolism, influencing their activity. For instance, it has been shown to modulate the activity of β-mannosidase, affecting substrate specificity and hydrolysis .

Case Studies

- Hepatocyte Culture Study : A study evaluated various GlcNAc analogs, including Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside. It was observed that at a concentration of 1.0 mM, the compound significantly reduced D-[3H]glucosamine incorporation into GAGs to approximately 7% of control levels, indicating strong inhibitory effects on GAG synthesis .

- Protein Engineering Study : Research focused on modifying β-mannosidase from Bacteroides thetaiotaomicron highlighted how Isopropyl 2-acetamido derivatives could enhance substrate interactions. Mutations in key active site residues showed promise in stabilizing interactions with acetamido groups, potentially leading to improved enzyme activity .

Applications

The unique properties and biological activities of Isopropyl 2-acetamido-2-deoxy-β-D-glucopyranoside make it valuable in several domains:

- Biochemical Research : Used as a building block for synthesizing complex carbohydrates and studying glycoproteins and glycolipids.

- Medical Applications : Potential roles in developing therapies targeting bacterial infections, cancer, and neurodegenerative disorders due to its ability to modulate cellular pathways .

Comparative Analysis

| Compound Name | Structure | Unique Features |

|---|---|---|

| Isopropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside | Structure | Enhanced solubility and stability |

| N-Acetylglucosamine | Basic form without acetylation | Natural occurrence in biological systems |

| Methyl 2-acetamido-3,4,6-tri-O-acetyl-D-glucopyranoside | Acetylated variant | Different reactivity due to acetylation |

特性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propan-2-yloxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6/c1-5(2)17-11-8(12-6(3)14)10(16)9(15)7(4-13)18-11/h5,7-11,13,15-16H,4H2,1-3H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHJQINNMOQHDM-ISUQUUIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428814 | |

| Record name | Propan-2-yl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78341-33-0 | |

| Record name | 1-Methylethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78341-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propan-2-yl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。